1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethoxyethyl)-3-iodopyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGLUHWXWYETOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=CC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 1 1 Ethoxyethyl 3 Iodo 1h Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-I bond in 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole serves as a key functional handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The N-ethoxyethyl (EtOEt) protecting group is crucial in these transformations as unprotected N-H groups in pyrazoles can interfere with the catalytic cycle of transition metals. nih.gov
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to this compound derivatives for the synthesis of 3-alkynylpyrazoles. nih.gov Standard conditions for these reactions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base.
Research has demonstrated that various substituted this compound derivatives can be successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions, leading to the formation of the corresponding 3-(phenylethynyl)-1H-pyrazoles in high yields. nih.gov
Table 1: Sonogashira Coupling of this compound Derivatives with Phenylacetylene nih.gov
Suzuki-Miyaura Coupling Reactions
While specific examples of Suzuki-Miyaura coupling with this compound are not extensively documented in the reviewed literature, the general principles of this reaction are applicable. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For N-protected iodopyrazoles, this reaction is a powerful tool for the formation of aryl- or vinyl-substituted pyrazoles.
The success of Suzuki-Miyaura couplings on pyrazole (B372694) scaffolds often depends on the choice of catalyst, ligand, and base. nih.gov The presence of the N-H group in unprotected pyrazoles can inhibit the catalytic cycle; therefore, the ethoxyethyl protecting group in this compound is advantageous for this type of transformation. nih.gov It is anticipated that this compound would react with various arylboronic acids under standard Suzuki-Miyaura conditions to yield the corresponding 3-aryl-1H-pyrazole derivatives.
Negishi Coupling Reactions
Similar to the Suzuki-Miyaura coupling, specific research detailing the Negishi coupling of this compound is limited. The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance and reactivity. wikipedia.org
The formation of an organozinc reagent from this compound, likely through an iodo-zinc exchange, would be the initial step. This organozinc intermediate could then participate in a Negishi cross-coupling reaction with various aryl or vinyl halides to produce the corresponding substituted pyrazoles. The use of N-protected iodopyrazoles in Negishi couplings has been shown to be an effective strategy for the synthesis of complex, substituted pyrazole derivatives. nih.gov
Scope and Limitations in Cross-Coupling Methodologies
The reactivity of iodopyrazoles in cross-coupling reactions is influenced by the position of the iodine atom on the pyrazole ring and the nature of the protecting group. Generally, the C-I bond at the 3-position is reactive towards oxidative addition to a palladium(0) center, which is the initial step in these catalytic cycles.
A notable limitation is the potential for side reactions. For instance, in Sonogashira couplings, homocoupling of the terminal alkyne can occur. Furthermore, the stability of the N-protecting group under the reaction conditions is crucial. The ethoxyethyl group is generally stable under the basic conditions of many cross-coupling reactions but can be sensitive to acidic conditions. nih.gov
In the context of Suzuki-Miyaura and Negishi reactions, the preparation and stability of the organoboron and organozinc reagents, respectively, are critical factors. The functional group tolerance of these reactions allows for a broad scope of substrates to be used, though strongly acidic or electrophilic functional groups may require protection.
Organometallic Reactions
The carbon-iodine bond of this compound can also be utilized to form organometallic intermediates, which can then be reacted with various electrophiles.
Grignard Reagent Transformations and Iodo-Magnesium Exchange
The formation of Grignard reagents from aryl iodides is a classic organometallic transformation. In the case of this compound, direct reaction with magnesium metal can be challenging. However, an iodo-magnesium exchange reaction provides an alternative route to the corresponding Grignard reagent.
Studies have shown that the 3-iodo derivative is less reactive towards iodo-magnesium exchange compared to its 4-iodo counterpart. nih.gov While 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole readily undergoes an iodo-magnesium exchange with alkyl magnesium bromides, the 3-iodo isomer, this compound, shows significantly lower reactivity. nih.gov
For example, reaction of this compound with ethylmagnesium bromide resulted in no conversion. A modest conversion of 25% was achieved when using isopropylmagnesium bromide-lithium bromide complex, leading to the formation of 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde after quenching with an appropriate electrophile. nih.gov
Table 2: Reactivity of this compound in Iodo-Magnesium Exchange nih.gov
This difference in reactivity highlights the electronic and steric influences of the pyrazole ring on the C-I bond at different positions. The lower reactivity at the 3-position suggests a more electron-rich environment or greater steric hindrance compared to the 4-position.
Reactions with Lithium Organic Compounds
This compound exhibits distinct reactivity towards organolithium reagents. These strong bases can induce deprotonation or metal-halogen exchange depending on the specific reagent and reaction conditions. The N-ethoxyethyl protecting group has been shown to be more stable during reactions with lithium organic compounds compared to other protecting groups like the Boc group, which can be unstable. researchgate.netumich.edu
Research has demonstrated the use of lithium diisopropylamide (LDA) to achieve specific lithiation on the pyrazole ring. arkat-usa.org This highlights the utility of organolithium reagents in creating new carbon-carbon bonds at specific positions on the pyrazole scaffold, which is a valuable strategy in the synthesis of more complex molecules. arkat-usa.org
Ortho-Lithiation Reactions
Ortho-lithiation, a directed metalation reaction, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of N-protected pyrazole derivatives, lithiation can be directed to specific positions. For this compound, direct lithiation at the 5-position of the pyrazole ring has been successfully performed using lithium diisopropylamide (LDA). arkat-usa.org
This reaction involves the deprotonation at the C-5 position, which is the most acidic proton on the pyrazole ring, to form a lithiated intermediate. This intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a new functional group. This process has been utilized for the synthesis of pyrazole aldehydes in good yields. arkat-usa.org The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).
| Starting Material | Lithiating Agent | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | LDA | DMF | This compound-5-carbaldehyde | Good | arkat-usa.org |
Electrophilic Functionalization of the Pyrazole Ring
The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, assuming it is unsubstituted. researchgate.netarkat-usa.org This reactivity pattern is a key consideration in the synthesis of substituted pyrazole derivatives. researchgate.net
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, iodination of pyrazoles can be achieved using various reagents, such as iodine in the presence of a base or N-iodosuccinimide in acidic media. nih.gov While specific studies on the electrophilic functionalization of the C-4 position of this compound are not extensively detailed, the general reactivity profile of pyrazoles suggests that this position is the most likely site for attack by electrophiles. The presence of the iodo-substituent at C-3 may influence the regioselectivity of these reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging due to the ring's inherent electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The this compound molecule does not possess strong activating groups for SNAr on the pyrazole core itself.
However, the iodo-substituent at the C-3 position can be replaced via transition metal-catalyzed cross-coupling reactions, which proceed through mechanisms different from classical SNAr. These reactions, discussed in the following section, are the primary method for achieving formal nucleophilic substitution at the C-3 position.
Functional Group Interconversions Involving the Iodo-Substituent
The iodo-substituent at the C-3 position is a highly versatile functional group, serving as a key handle for a wide array of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Metal-Halogen Exchange: The carbon-iodine bond can undergo metal-halogen exchange with organometallic reagents. For instance, reaction with isopropylmagnesium bromide-lithium bromide complex leads to the formation of a pyrazol-3-yl Grignard reagent. This intermediate can then react with electrophiles. While the reaction of this compound with ethylmagnesium bromide showed no conversion, the use of i-PrMgBr·LiBr resulted in a 25% conversion to the corresponding aldehyde after quenching with DMF, albeit with a 19% isolated yield. arkat-usa.org
Palladium-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, has been successfully applied to this compound derivatives. researchgate.netarkat-usa.org This reaction provides a direct route to 3-alkynylpyrazoles, which are valuable synthetic intermediates. researchgate.net
| Pyrazole Substrate | Alkyne | Catalyst System | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh3)2Cl2, CuI | THF/Et3N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | - | researchgate.netarkat-usa.org |
Yield not specified in the provided source for this specific substrate, but the methodology was evaluated.
These functional group interconversions underscore the importance of this compound as a versatile building block in organic synthesis, enabling the construction of a diverse range of substituted pyrazole structures. arkat-usa.org
Role As a Precursor in the Synthesis of Complex Heterocyclic Systems
Access to Advanced Pyrazole (B372694) Derivatives with Diverse Substitution Patterns
The 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole framework is highly amenable to modification, providing access to a wide array of advanced pyrazole derivatives. The ethoxyethyl (EtOEt) group serves as an effective protecting group for the pyrazole's N-H bond, which is crucial for subsequent cross-coupling reactions. researchgate.net This protection prevents interference from the acidic proton of the pyrazole ring during metal-catalyzed reactions. umich.edu
The iodine atom at the 3-position is a key functional handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds. For instance, reactions of this compound derivatives with terminal alkynes like phenylacetylene (B144264) proceed in high yields under standard Sonogashira conditions. arkat-usa.orgresearchgate.net This methodology allows for the synthesis of various 3-alkynyl-1H-pyrazole derivatives.
Furthermore, the pyrazole ring can be substituted at other positions, such as the 4-position, with groups like bromo or iodo, leading to di-substituted pyrazoles. arkat-usa.org These di-halogenated pyrazoles can then undergo selective functionalization, expanding the range of accessible substitution patterns. The protection of the N-H group in these disubstituted 3-iodo-1H-pyrazoles with ethyl vinyl ether has been shown to produce excellent yields of the desired N-ethoxyethyl protected derivatives. arkat-usa.orgresearchgate.net
Table 1: Synthesis of N-ethoxyethyl Protected Pyrazole Derivatives researchgate.net
| Starting Material Substituents (R4, R5) | Product Number | Yield (%) |
|---|---|---|
| I, H | 6a | 98 |
| Br, H | 7a | 98 |
| NO2, H | 8a | 85 |
| CN, H | 9a | 75 |
| I, I | 10a | 88 |
| I, COOEt | 11a | 43 |
| I, Me | 12a | 95 |
| NO2, Br | 13a | 80 |
| Br, COOEt | 14a | 78 |
Construction of Fused Pyrazole Ring Systems
Pyrazole derivatives are fundamental intermediates for synthesizing more complex, fused heterocyclic systems. arkat-usa.org These fused systems, such as pyrazolopyridines, pyrazolopyrimidinones, and indazoles, are prevalent in many biologically active molecules and functional materials. arkat-usa.orgmdpi.com The functional groups installed on the this compound core can be designed to participate in intramolecular cyclization reactions, leading to the formation of these bicyclic and polycyclic structures. arkat-usa.org
For example, 2-formylhetarylacetylenes, which can be synthesized from iodinated pyrazole precursors, are valuable intermediates for creating new heterosystems through cycloisomerisation reactions. researchgate.netumich.edu The synthesis of compounds like 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde is a step toward building such fused ring systems. researchgate.net The strategic placement of substituents allows for designed ring-closing reactions to construct frameworks like pyrazolo[3,4-c]pyridines, bis(pyrazolo[4,3-d] arkat-usa.orgresearchgate.netdiazepinones), and octahydro-1H-benzo[g]indazole derivatives. arkat-usa.org
Applications in the Synthesis of Multi-Substituted Pyrazole Aldehydes
The introduction of an aldehyde group (formylation) onto the pyrazole ring adds another layer of synthetic utility, as aldehydes are versatile functional groups for further transformations. This compound can be converted into pyrazole aldehydes through metal-halogen exchange followed by reaction with a formylating agent. arkat-usa.org
Specifically, the reaction of the 3-iodo derivative with Grignard reagents like 2-propylmagnesium bromide-lithium bromide can facilitate the iodine-magnesium exchange, which, upon quenching with a suitable electrophile, yields the corresponding aldehyde. researchgate.net However, the reactivity of the 3-iodo position in this compound towards Grignard reagents is lower compared to its 4-iodo isomer. arkat-usa.orgresearchgate.net For instance, reaction with ethylmagnesium bromide showed no conversion, while using 2-propylmagnesium bromide-lithium bromide resulted in only a 25% conversion to 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde. researchgate.net
In contrast, the related 3,4-diiodo derivative can be selectively functionalized. The greater reactivity of the iodine at the 4-position allows for selective metal-halogen exchange and subsequent formylation, leading to the synthesis of this compound-4-carbaldehyde. researchgate.net
Table 2: Reactivity of Iodopyrazoles in Aldehyde Synthesis researchgate.net
| Starting Material | Position of Iodine | Grignard Reagent | Product | Conversion (%) |
|---|---|---|---|---|
| This compound | 3 | EtMgBr | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 0 |
| This compound | 3 | i-PrMgBr/LiBr | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 25 |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 4 | EtMgBr | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 95 |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 3 and 4 | EtMgBr | This compound-4-carbaldehyde | 85 |
Development of N-Unprotected Pyrazole Derivatives through Selective Deprotection Strategies
While the ethoxyethyl (EtOEt) protecting group is essential for many synthetic transformations, the final target molecule often requires a free N-H group. A key advantage of the EtOEt group is that it can be easily removed under mild acidic conditions. umich.edu This allows for the selective deprotection of the pyrazole nitrogen without disturbing other sensitive functional groups within the molecule.
This deprotection is typically achieved through acid-catalyzed hydrolysis. clockss.org The resulting N-unprotected pyrazoles are often the desired final products, particularly for biological applications where the N-H group may be crucial for binding to target proteins. The synthesis of N-unprotected pyrazoles has been demonstrated following Sonogashira cross-coupling reactions of the EtOEt-protected precursors. researchgate.netumich.edu This two-step process of protection-functionalization followed by deprotection provides a robust and versatile route to a wide range of functionalized 1H-pyrazoles.
Regiochemical Considerations in Reactions Involving 1 1 Ethoxyethyl 3 Iodo 1h Pyrazole
Regioselectivity in Protecting Group Migration
The introduction of the 1-(1-ethoxyethyl) (EtOEt) group to the pyrazole (B372694) nitrogen is a critical step that itself involves significant regiochemical considerations. The reaction of a 3-substituted pyrazole with ethyl vinyl ether under acidic conditions can theoretically yield two regioisomers: the N1-substituted and the N2-substituted product. In the case of unsymmetrically substituted pyrazoles, such as 3,4-diiodo-1H-pyrazole and 4-bromo-3-iodo-1H-pyrazole, this leads to the formation of a mixture of isomers.
Research has shown that while the initial protection reaction may be kinetically driven, the system evolves towards the thermodynamically more stable isomer over time. arkat-usa.org For instance, the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether in dichloromethane (B109758) (CH2Cl2) with a catalytic amount of trifluoroacetic acid (TFA) initially produces a 1:1 mixture of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole and its corresponding 5-iodo isomer after two hours. arkat-usa.org However, allowing the reaction to proceed for an extended period (20–78 hours) at room temperature leads to a significant shift in the isomeric ratio, with the N1-substituted 3-iodo isomer becoming the overwhelmingly major product. arkat-usa.org This migration of the ethoxyethyl group is facilitated by the acidic conditions, proceeding through an elimination/addition mechanism of ethyl vinyl ether. arkat-usa.org This observation underscores the ability to achieve high regioselectivity for the N1-protected isomer by allowing the reaction to reach thermodynamic equilibrium.
| Starting Material | Reaction Time | Isomer Ratio (N1-3-Iodo : N1-5-Iodo) | Primary Product |
|---|---|---|---|
| 3,4-diiodo-1H-pyrazole | 2 hours | 1 : 1 | Mixture of Isomers |
| 3,4-diiodo-1H-pyrazole | >20 hours | Major : Trace | 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole |
| 4-bromo-3-iodo-1H-pyrazole | 2 hours | 1 : 1 | Mixture of Isomers |
| 4-bromo-3-iodo-1H-pyrazole | >20 hours | Major : Trace | 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole |
Positional Isomerism in Pyrazole Functionalization Reactions
With the N1 position blocked by the ethoxyethyl group, functionalization of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is directed towards the carbon atoms of the pyrazole ring. The inherent electronic properties of the pyrazole ring, combined with the substituent effects, lead to distinct positional reactivity. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. arkat-usa.org However, the presence of the iodine atom at C3 provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of substituents specifically at this position.
The Sonogashira cross-coupling reaction, for example, has been successfully employed to functionalize the C3 position. arkat-usa.org this compound and its derivatives react with terminal alkynes, such as phenylacetylene (B144264), under standard Sonogashira conditions (palladium catalyst, copper co-catalyst, and a base) to yield the corresponding 3-alkynylpyrazoles in good yields. arkat-usa.org This demonstrates the selective reactivity of the C-I bond at the C3 position for this type of transformation.
Conversely, attempts to form Grignard reagents highlight the difference in reactivity between iodo-substituents at different positions. While 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is readily converted to its Grignard reagent, the C3-iodo isomer, this compound, is notably unreactive towards ethylmagnesium bromide. arkat-usa.org Only a low conversion (25%) to the corresponding aldehyde was achieved using a more reactive iodo-magnesium exchange reagent (i-PrMgBr·LiBr). arkat-usa.org This difference in reactivity underscores the distinct electronic environments of the C3 and C4 positions, influencing the feasibility of specific synthetic transformations and thus controlling positional isomerism in the products.
Influence of Reaction Conditions on Regiochemical Outcomes
Reaction conditions play a pivotal role in governing the regiochemical outcome of reactions involving pyrazole derivatives. Temperature, solvent, catalysts, and the nature of the reagents can all influence the selectivity of a given transformation.
A clear example is seen in the metal-halogen exchange reaction of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole with ethylmagnesium bromide. At +5 °C, the reaction is unselective, yielding a 1:1 mixture of the two possible regioisomeric aldehydes resulting from exchange at either the C3 or C4 position. researchgate.net However, by lowering the reaction temperature, the selectivity of the substitution can be significantly influenced. At -10 °C, the ratio of the 3-carbaldehyde to the 4-carbaldehyde product shifts to 1:2, and at -40 °C, it further improves to 1:4, favoring functionalization at the C4 position. arkat-usa.org This demonstrates that kinetic control can be exerted by manipulating the reaction temperature to favor one regioisomeric product over another, although it may come at the cost of incomplete conversion of the starting material. arkat-usa.org
| Reaction Temperature | Product Ratio (3-CHO : 4-CHO) | Unreacted Starting Material |
|---|---|---|
| +5 °C | 1 : 1 | Fully Consumed |
| -10 °C | 1 : 2 | 10% |
| -40 °C | 1 : 4 | 30% |
Stereochemical Aspects of 1-(1-Ethoxyethyl) Group
A significant stereochemical feature of this compound is the chirality of the protecting group itself. The acetal (B89532) carbon atom of the 1-(1-ethoxyethyl) group is bonded to four different substituents (a hydrogen atom, a methyl group, an ethoxy group, and the pyrazole ring nitrogen), thus constituting a stereocenter. beilstein-journals.org
As a result, the compound exists as a racemic mixture of two enantiomers. The synthesis of this molecule using standard achiral reagents produces both enantiomers in equal amounts. This introduction of a chiral center can have implications for subsequent reactions. While not extensively documented for this specific molecule, in a broader context, the presence of a chiral center, even in a protecting group, can potentially induce diastereoselectivity in reactions at other sites on the molecule if the reaction conditions involve other chiral elements (e.g., chiral catalysts, reagents, or solvents). Furthermore, the presence of this stereocenter complicates spectroscopic analysis, potentially leading to more complex NMR spectra if the molecule is placed in a chiral environment. This inherent chirality is a noted disadvantage of the 1-ethoxyethyl protecting group compared to achiral alternatives like the methoxymethyl (MOM) group. beilstein-journals.org
Mechanistic Investigations of Reactions Involving 1 1 Ethoxyethyl 3 Iodo 1h Pyrazole
Elucidation of Reaction Pathways for Cross-Coupling Reactions
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. researchgate.netresearchgate.net While specific, in-depth mechanistic studies exclusively for this compound are not extensively documented, the reaction pathway is understood to follow the generally accepted mechanism for Sonogashira couplings. libretexts.orgwikipedia.org
The catalytic cycle is believed to proceed through three key elementary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F, making the iodo-substituted pyrazole (B372694) highly reactive. wikipedia.org
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne reacts to form a copper(I) acetylide. This organocopper species then undergoes transmetalation with the palladium(II) intermediate. The acetylide group replaces the iodide on the palladium center, forming a new palladium(II) complex and regenerating the copper(I) catalyst.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the C-C bond between the pyrazole ring and the alkyne. This step yields the final cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Computational studies on similar systems, such as the Sonogashira coupling of bromobenzene (B47551) and phenylacetylene (B144264), have shown that the oxidative addition is often the rate-determining step of the reaction. nih.gov The entire catalytic cycle is thermodynamically favorable, being strongly exothermic, which aligns with the high yields often observed experimentally for the Sonogashira coupling of this compound with various alkynes. researchgate.net
| Step | Proposed Intermediate | Description |
|---|---|---|
| - | Pd(0)Ln | Active Palladium(0) Catalyst |
| Oxidative Addition | trans-[Pd(II)(Py-R)(I)L2] | Palladium(II) complex after insertion into the C-I bond |
| Transmetalation | trans-[Pd(II)(Py-R)(C≡CR')L2] | Palladium(II) complex with both pyrazolyl and acetylide ligands |
| Reductive Elimination | Py-R-C≡CR' | Final cross-coupled product |
Mechanistic Studies of Protecting Group Migration and Rearrangement
The 1-(1-ethoxyethyl) group is an acetal-type protecting group used to mask the N-H functionality of the pyrazole ring. Research has shown that this protecting group can migrate under certain conditions, specifically in the presence of acid. researchgate.netresearchgate.net This rearrangement was observed during the N-protection of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether in the presence of a catalytic amount of trifluoroacetic acid (TFA). researchgate.net
The proposed mechanism for this acid-catalyzed migration involves the following steps:
Protonation: The ether oxygen of the ethoxyethyl group is protonated by the acid catalyst.
Formation of an Oxocarbenium Ion: The protonated intermediate can then eliminate ethanol (B145695) to form a resonance-stabilized oxocarbenium ion, which is also in equilibrium with a protonated vinyl ether.
Intramolecular Re-addition: The adjacent nitrogen atom of the pyrazole ring can then attack the electrophilic carbon of the oxocarbenium ion. This leads to the migration of the protecting group from one nitrogen atom to the other in symmetrically substituted pyrazoles or to a different nitrogen in related heterocyclic systems. In the case of unsymmetrically substituted pyrazoles, this can lead to a mixture of regioisomers.
This type of migration is a known phenomenon for acetal-type protecting groups in various heterocyclic systems. The reaction is reversible, and the position of the equilibrium is influenced by the relative thermodynamic stability of the resulting isomers. researchgate.netrsc.org
Insights into Organometallic Reaction Mechanisms
The cross-coupling reactions of this compound inherently involve the formation of organometallic intermediates. The pyrazole ring, coordinated to the palladium center, plays a crucial role in the stability and reactivity of these intermediates.
Organopalladium Intermediates: Following oxidative addition, a σ-complex is formed where the C3 carbon of the pyrazole ring is directly bonded to the palladium(II) center. The electronic properties of the pyrazole ring, including the presence of two nitrogen atoms and the substituents, influence the electron density at the palladium center. This, in turn, affects the rates of the subsequent transmetalation and reductive elimination steps. The N-protected pyrazole can act as an N-donor ligand, potentially coordinating to the metal center and influencing the catalytic activity. researchgate.net
Organocopper Intermediates: In the copper-co-catalyzed Sonogashira reaction, the formation of a copper(I) acetylide is a key step. The interaction of this species with the organopalladium intermediate facilitates the transfer of the acetylide group. While direct characterization of these transient species for the specific substrate is challenging, their existence is a cornerstone of the proposed mechanism. libretexts.org
The study of new palladium(II) complexes with pyrazole ligands has provided insights into their structure and thermal stability, which can be correlated with their behavior in catalytic cycles. researchgate.net
Kinetic and Thermodynamic Aspects of Reactivity
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles and studies on related systems can provide valuable insights.
Kinetics: The rate of Sonogashira cross-coupling reactions is influenced by several factors, including the nature of the halide, the solvent, the ligands on the palladium catalyst, and the temperature. For aryl halides, the C-I bond is weaker than C-Br and C-Cl bonds, leading to a faster rate of oxidative addition. High-throughput kinetic studies on Sonogashira reactions of various aryl halides have determined activation enthalpies and entropies. For aryl iodides, the activation enthalpies (ΔH‡) are generally in the range of 48-62 kJ·mol⁻¹, with negative activation entropies (ΔS‡) ranging from -71 to -39 J·mol⁻¹·K⁻¹. nih.gov These values suggest a highly ordered transition state, consistent with the associative nature of the oxidative addition step.
| Aryl Halide | ΔH‡ (kJ·mol-1) | ΔS‡ (J·mol-1·K-1) |
|---|---|---|
| Ar-I | 48 - 62 | -71 to -39 |
| Ar-Br | 54 - 82 | -55 to 11 |
| Ar-Cl | 95 - 144 | -6 to 100 |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum, recorded in DMSO-d₆, offers a clear fingerprint of the molecule. The ethoxyethyl group is characterized by a triplet at 1.03 ppm, corresponding to the methyl protons (CH₂CH ₃), and a doublet at 1.56 ppm, belonging to the other methyl group (CHCH ₃). The methylene (B1212753) protons (CH ₂CH₃) and the methine proton (NCH ) of the ethoxyethyl group are observed as multiplets in the range of 3.17-3.45 ppm and a quartet at 5.54 ppm, respectively. The pyrazole (B372694) ring protons appear as doublets at 6.53 ppm and 7.84 ppm, confirming the substitution pattern.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 1.03 | triplet | 7.0 | CH₂CH₃ |
| 1.56 | doublet | 6.0 | CHCH₃ |
| 3.17-3.45 | multiplet | CH₂CH₃ | |
| 5.54 | quartet | 6.0 | NCH |
| 6.53 | doublet | 2.4 | Ar-H |
| 7.84 | doublet | 2.4 | Ar-H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in DMSO-d₆, further corroborates the molecular structure. The carbon signals for the ethoxyethyl group appear at 15.2 ppm (CH₂C H₃), 21.7 ppm (CHC H₃), 63.3 ppm (C H₂CH₃), and 86.4 ppm (NC H). The pyrazole ring carbons are observed at 106.2 ppm, 128.3 ppm, and 139.1 ppm.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 15.2 | CH₂CH₃ |
| 21.7 | CHCH₃ |
| 63.3 | CH₂CH₃ |
| 86.4 | NCH |
| 106.2 | Ar-C |
| 128.3 | Ar-C |
| 139.1 | Ar-C |
Mass Spectrometry for Molecular Framework Analysis
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectral data confirms the expected molecular mass. The mass spectrum exhibits a molecular ion peak, although in low abundance, and several characteristic fragment ions.
The fragmentation pattern is consistent with the structure, showing significant peaks corresponding to the loss of the ethoxyethyl group and other fragments of the pyrazole ring.
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 140 | 1 | [M - C₄H₉O]⁺ |
| 125 | 2 | Fragment |
| 96 | 49 | Fragment |
| 73 | 12 | [C₄H₉O]⁺ |
| 45 | 100 | [C₂H₅O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. This technique would provide the most definitive evidence of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for a complete understanding of its chemical and physical properties.
Other Advanced Spectroscopic Methods for Molecular Characterization
To date, there is a lack of published data on the characterization of this compound using other advanced spectroscopic methods such as Infrared (IR) and Raman spectroscopy. These techniques would offer complementary information regarding the vibrational modes of the molecule, further confirming the presence of specific functional groups and contributing to a comprehensive spectroscopic profile of the compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution, molecular geometry, and reactivity of pyrazole (B372694) derivatives. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it a cornerstone for studying such molecules.
DFT calculations can elucidate several key electronic properties that govern the reactivity of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole. The presence of the electron-rich pyrazole ring, the electronegative iodine atom at the 3-position, and the N-1 ethoxyethyl group all contribute to a complex electronic environment. The iodine atom acts as a good leaving group in cross-coupling reactions, a property influenced by the C-I bond's electronic nature.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted pyrazoles, these calculations can predict the most likely sites for electrophilic or nucleophilic attack.
Table 1: Representative Theoretical Data for a Substituted Pyrazole Analog (Note: This data is for a related pyrazole derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Calculated Parameter | Value |
| Total Energy (a.u.) | -1243.6 |
| Enthalpy (a.u.) | -1243.3 |
| Gibbs Free Energy (a.u.) | -1243.4 |
| Dipole Moment (Debye) | 3.56 |
These parameters help in understanding the molecule's stability and polarity, which are crucial for its behavior in different chemical environments.
Molecular Modeling of Reaction Intermediates and Transition States
Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions by characterizing the structures and energies of intermediates and transition states. For this compound, a key reaction is the Sonogashira cross-coupling, where the iodine at the 3-position is substituted. arkat-usa.orgresearchgate.net
Computational studies on the Sonogashira reaction mechanism, though not specific to this exact substrate, have provided a general understanding of the catalytic cycle. nih.govresearchgate.net This cycle typically involves:
Oxidative Addition: The aryl or heteroaryl iodide (in this case, the 3-iodopyrazole derivative) adds to the palladium(0) catalyst.
Transmetalation: A copper(I) acetylide transfers the alkyne group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Molecular modeling using DFT can calculate the activation energies for each step of this process. By identifying the highest energy barrier (the rate-determining step), researchers can understand the factors that control the reaction rate. Modeling can also explore the geometry of the transition states, revealing how the substituents on the pyrazole ring and the alkyne influence the reaction's efficiency. For instance, the steric bulk of the 1-(1-ethoxyethyl) group could potentially affect the approach of the palladium catalyst to the C-I bond.
Prediction of Regioselectivity and Reaction Outcomes
Regioselectivity is a critical aspect of the chemistry of substituted heterocycles. In the case of this compound, the position of the iodo group at C3 dictates the regioselectivity of reactions like the Sonogashira coupling, leading to the formation of 3-alkynylpyrazoles. arkat-usa.orgresearchgate.net
Computational chemistry can be employed to predict and rationalize such regiochemical outcomes. By calculating the energies of potential intermediates and transition states for reactions at different positions of the pyrazole ring, the most favorable reaction pathway can be identified. For example, in a hypothetical scenario where multiple isomers could be formed, DFT calculations can determine which regioisomer is thermodynamically and kinetically favored.
Studies on other heterocyclic systems have successfully used DFT to model the regioselectivity of Sonogashira reactions. nih.gov These studies often analyze the charge distribution and orbital coefficients on the substrate to predict the most reactive site. For this compound, the calculations would likely confirm the high reactivity of the C3-I bond towards oxidative addition with a palladium catalyst, in line with experimental observations.
Conformation Analysis of the 1-(1-Ethoxyethyl) Group
The 1-(1-ethoxyethyl) group is an N-H protecting group that introduces a chiral center and conformational flexibility to the molecule. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of this group relative to the pyrazole ring and to determine the energy barriers for rotation around the single bonds.
Computational methods are ideally suited for this type of analysis. nih.govnih.gov By systematically rotating the dihedral angles of the 1-(1-ethoxyethyl) substituent and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For the 1-(1-ethoxyethyl) group, key rotations would be around the N1-C(ethoxyethyl) bond and the C-O bond of the ethoxy group. The relative energies of the different conformers are influenced by steric hindrance between the substituent and the pyrazole ring, as well as by potential intramolecular interactions.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives is a mature field, yet the quest for more efficient, selective, and environmentally benign methods remains a significant driving force for innovation. Future research will likely focus on advancing synthetic strategies that can be applied to the preparation of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole and its analogues.
One promising avenue is the continued development of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of step economy and reduced waste generation. Adapting MCRs for the regioselective synthesis of functionalized pyrazoles could provide a more direct and efficient route to precursors of this compound, bypassing traditional multi-step sequences.
Furthermore, the application of flow chemistry presents an opportunity to enhance the synthesis of pyrazole derivatives. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The implementation of flow processes for the iodination and protection steps in the synthesis of this compound could lead to a more scalable and reproducible manufacturing process.
Another area of active research is the use of novel catalytic systems . This includes the exploration of transition-metal catalysts, organocatalysts, and nanocatalysts to promote the formation of the pyrazole ring with high regioselectivity and functional group tolerance. For instance, the development of catalysts that can facilitate the direct C-H iodination of the pyrazole ring at the 3-position would represent a significant advancement over existing methods.
| Synthetic Methodology | Potential Advantages for Pyrazole Derivatives |
| One-Pot Multicomponent Reactions (MCRs) | Increased step economy, reduced waste, and simplified purification. |
| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. |
| Novel Catalytic Systems | Higher yields, improved regioselectivity, and broader substrate scope. |
Development of New Chemical Transformations Involving Pyrazole Frameworks
The pyrazole nucleus is a robust aromatic system that can undergo a variety of chemical transformations. Future research is expected to uncover new reactions that can further expand the synthetic utility of this compound, leveraging its unique functionalities.
The C-I bond at the 3-position is a key handle for derivatization. While cross-coupling reactions , such as Suzuki, Sonogashira, and Heck couplings, are well-established for modifying this position, there is ongoing research to develop more versatile and robust catalytic systems. arkat-usa.org This includes the use of palladium, copper, and other transition metals to forge new carbon-carbon and carbon-heteroatom bonds under milder conditions and with greater functional group compatibility. The ethoxyethyl protecting group on the pyrazole nitrogen is crucial in many of these transformations, preventing interference from the N-H proton. researchgate.net
Beyond traditional cross-coupling, the exploration of C-H functionalization reactions on the pyrazole ring is a rapidly growing field. Directing group-assisted C-H activation could enable the selective introduction of functional groups at the 4- and 5-positions of the pyrazole ring in derivatives of this compound, providing access to polysubstituted pyrazoles that are difficult to prepare by other means.
Moreover, the development of novel ring transformation reactions could open up new avenues for creating diverse heterocyclic scaffolds from pyrazole precursors. For example, cycloaddition reactions or ring-opening/ring-closing sequences could be devised to convert the pyrazole framework into other valuable heterocyclic systems.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on the synthesis of this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methodologies.
A key focus will be the use of greener solvents or even solvent-free reaction conditions . The replacement of volatile organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. Microwave-assisted and grinding techniques are also being explored as energy-efficient, solvent-free alternatives. sciforum.net
The development of catalytic methods that utilize earth-abundant and non-toxic metals is another important goal. While precious metals like palladium are highly effective in cross-coupling reactions, their cost and toxicity are significant drawbacks. Research into catalysts based on iron, copper, or nickel could provide more sustainable alternatives.
Furthermore, there is a growing interest in the use of renewable starting materials and the development of atom-economical reactions that maximize the incorporation of reactant atoms into the final product. This includes exploring bio-based feedstocks for the synthesis of the pyrazole core and designing reactions that minimize the formation of byproducts.
| Sustainable Approach | Benefit |
| Green Solvents/Solvent-Free Conditions | Reduced environmental pollution and waste. |
| Earth-Abundant Metal Catalysts | Lower cost and reduced toxicity. |
| Renewable Starting Materials & Atom Economy | Conservation of resources and waste minimization. |
Potential Integration into Materials Science Research and Catalyst Development
The unique electronic and coordination properties of the pyrazole ring make it an attractive building block for the design of functional materials and catalysts. This compound, as a versatile precursor, is well-positioned to contribute to these emerging fields.
In materials science , the ability to introduce various functional groups at the 3-position via the iodo moiety opens up possibilities for creating novel organic materials with tailored optoelectronic properties. For instance, the incorporation of pyrazole-containing units into conjugated polymers or small molecules could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The C-I bond can be used to introduce chromophores or other functional moieties that influence the material's absorption, emission, and charge transport characteristics. Pyrazole-based polymers have also been investigated for applications such as selective metal recovery. nih.gov
In the realm of catalyst development , pyrazole derivatives are widely used as ligands for transition metal catalysts. The two adjacent nitrogen atoms of the pyrazole ring can effectively chelate metal ions, and the substituents on the ring can be tuned to modulate the steric and electronic properties of the resulting metal complex. This compound can serve as a precursor for the synthesis of more elaborate pyrazole-based ligands. The iodo group can be replaced with phosphine, amine, or other coordinating groups through cross-coupling reactions, leading to a diverse library of ligands for applications in homogeneous catalysis, including oxidation, reduction, and carbon-carbon bond-forming reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
